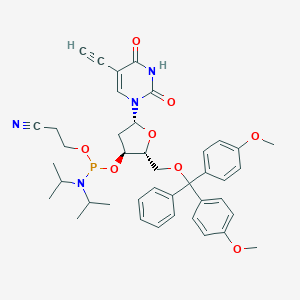

5-Ethynyl-DU CEP

Beschreibung

Eigenschaften

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBKGWARVNCVEK-VPJZQFIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethynyl-2'-deoxyuridine CE Phosphoramidite: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2'-deoxyuridine CE Phosphoramidite (B1245037) (5-Ethynyl-dU CEP) is a modified nucleoside phosphoramidite that has become an indispensable tool in the field of nucleic acid chemistry and drug development.[1][2] Its core feature is the presence of a terminal alkyne group at the 5-position of the deoxyuridine base. This seemingly small modification unlocks a powerful and versatile method for the site-specific labeling and functionalization of synthetic oligonucleotides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3]

This technical guide provides a comprehensive overview of 5-Ethynyl-dU CEP, including its chemical properties, applications, and detailed experimental protocols for its use in oligonucleotide synthesis and subsequent modification.

Chemical and Physical Properties

5-Ethynyl-dU CEP is formally known as 5'-Dimethoxytrityl-5-ethynyl-2'-deoxyUridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[4] Its key structural features include a 5'-dimethoxytrityl (DMT) group for selective synthesis, the reactive 5-ethynyl group, and a 3'-phosphoramidite moiety for incorporation into a growing oligonucleotide chain.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C41H47N4O8P | [1][4][5] |

| Molecular Weight | 754.81 g/mol | [1][4] |

| CAS Number | 615288-66-9 | [4][5] |

| Purity | ≥ 95% (HPLC & 31P-NMR) | [1][5] |

| Appearance | White to off-white powder | |

| Solubility | Acetonitrile (B52724) | [1] |

| Storage Conditions | -20°C, dry, under inert gas | [1][5] |

The Challenge of Ethynyl (B1212043) Group Hydration and the TIPS-Protected Variant

A critical consideration when using 5-Ethynyl-dU CEP is the susceptibility of the ethynyl group to base-catalyzed hydration during the final cleavage and deprotection steps of oligonucleotide synthesis, particularly when using strong bases or heat.[4] This hydration results in the formation of a methyl ketone, which is unreactive in subsequent click reactions. To circumvent this issue, a protected version, TIPS-5-Ethynyl-dU-CE Phosphoramidite, is available.[4] The triisopropylsilyl (TIPS) protecting group shields the alkyne from hydration and is selectively removed after oligonucleotide synthesis and deprotection using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[4]

| Property | 5-Ethynyl-dU CEP | TIPS-5-Ethynyl-dU CEP | Reference(s) |

| Molecular Formula | C41H47N4O8P | C50H67N4O8PSi | [1][5][6] |

| Molecular Weight | 754.81 g/mol | 911.16 g/mol | [1][4][6] |

| Deprotection Compatibility | Mild conditions (e.g., ammonium (B1175870) hydroxide (B78521) at room temperature) | Compatible with standard and harsh deprotection conditions (e.g., AMA at 65°C) | [1] |

Applications in Research and Drug Development

The ability to introduce a reactive handle into a specific position of a DNA or RNA strand opens up a vast array of applications:

-

Fluorescent Labeling: Attachment of fluorescent dyes for applications in fluorescence resonance energy transfer (FRET), single-molecule imaging, and diagnostics.[1]

-

Bioconjugation: Covalent attachment of oligonucleotides to proteins, peptides, antibodies, nanoparticles, and surfaces.[1]

-

Drug Development: Synthesis of modified therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, with enhanced properties.[2][]

-

Diagnostics: Development of novel diagnostic probes and biosensors.[1][2]

-

Aptamer Engineering: Creation of "clickmers," which are aptamers with enhanced binding affinities and chemical diversity.[1]

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis with 5-Ethynyl-dU CEP

The incorporation of 5-Ethynyl-dU CEP into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.

Workflow for Solid-Phase Oligonucleotide Synthesis:

Caption: Automated solid-phase oligonucleotide synthesis cycle incorporating 5-Ethynyl-dU CEP.

Methodology:

-

Dissolution: Dissolve 5-Ethynyl-dU CEP in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

-

Synthesis Cycle:

-

Deblocking: The 5'-DMT group of the growing oligonucleotide chain attached to the solid support is removed with an acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The 5-Ethynyl-dU CEP is activated with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of 3 minutes is recommended for TIPS-5-Ethynyl-dU-CE Phosphoramidite.[5] Standard coupling times are generally sufficient for the unprotected version.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

-

-

Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Quantitative Data: Coupling Efficiency

| Phosphoramidite | Coupling Efficiency | Reference(s) |

| 5-Ethynyl-dU CEP | High (>99%) | [3] |

| Standard Phosphoramidites | ~99% | [8] |

Cleavage and Deprotection

For Oligonucleotides containing unprotected 5-Ethynyl-dU:

-

Reagent: Ammonium hydroxide.

-

Procedure: Treat the solid support with ammonium hydroxide at room temperature. The duration depends on the other protecting groups used in the synthesis.

-

Caution: Avoid heating, as this can cause hydration of the ethynyl group.[4] This method is not compatible with methylamine (B109427) deprotection.[8]

For Oligonucleotides containing TIPS-5-Ethynyl-dU:

-

Standard Deprotection: Cleave and deprotect the oligonucleotide from the solid support using standard methods (e.g., ammonium hydroxide at 55°C for 17 hours, or AMA at 65°C for 10 minutes).[1]

-

TIPS Group Removal:

-

Dry the deprotected oligonucleotide.

-

Dissolve the oligonucleotide in 0.5 mL of anhydrous DMF.

-

Add 0.1 mL of 1M tetrabutylammonium fluoride (TBAF) in THF.

-

Incubate at 45°C for 15 minutes.

-

Quench the reaction with 0.5 mL of 2M triethylammonium (B8662869) acetate (B1210297) (TEAA).

-

Desalt the oligonucleotide using a gel filtration column or ethanol (B145695) precipitation.[4][5]

-

Diagram of Ethynyl Group Hydration and TIPS Protection:

Caption: The role of TIPS protection in preventing the hydration of the ethynyl group during oligonucleotide deprotection.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the alkyne-modified oligonucleotide.

Workflow for CuAAC Reaction:

Caption: General workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of an alkyne-modified oligonucleotide.

Methodology:

-

Prepare Stock Solutions:

-

Oligonucleotide-Alkyne: Dissolve the purified oligonucleotide in nuclease-free water.

-

Molecule-Azide: Dissolve the azide-containing molecule (e.g., fluorescent dye, biotin-azide) in DMSO to a concentration of 10 mM.

-

CuSO4: Prepare a 20 mM solution in water.

-

Ligand (e.g., THPTA): Prepare a 50 mM solution in water.

-

Sodium Ascorbate: Prepare a fresh 100 mM solution in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the oligonucleotide-alkyne and the molecule-azide. A 2-5 fold excess of the azide (B81097) is typically used.[3]

-

Add the ligand solution, followed by the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction at room temperature or slightly elevated temperatures (e.g., 37-45°C) for 1-4 hours.[3][9]

-

Purification: Purify the labeled oligonucleotide by ethanol precipitation, desalting, or HPLC.

Quantitative Data: CuAAC Reaction Yields

| Oligonucleotide Modification | Azide Partner | Reaction Time | Temperature | Yield | Reference(s) |

| 22mer with 5 internal alkynes | Biotin-Azide | 4 h | 37°C | 100% conjugate formation | [3] |

| 22mer with 5 internal alkynes | PEG-Azide | 4 h | 37°C | 100% conjugate formation | [3] |

| 18mer with 2 internal alkynes | ATTO425-Azide | 4 h | 45°C | 100% conjugate formation | [9] |

| 5'-propargyl oligonucleotide | 5'-azido oligonucleotide | Not specified | Not specified | 75% | [2] |

Conclusion

5-Ethynyl-dU CEP is a powerful and versatile reagent for the site-specific modification of synthetic oligonucleotides. Its compatibility with standard solid-phase synthesis and the high efficiency of the subsequent click reaction have made it an invaluable tool for researchers in molecular biology, diagnostics, and drug development. The availability of the TIPS-protected version further enhances its utility by overcoming the potential for side reactions during deprotection. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively leverage the capabilities of 5-Ethynyl-dU CEP to advance their scientific endeavors.

References

- 1. salic.med.harvard.edu [salic.med.harvard.edu]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. glenresearch.com [glenresearch.com]

- 4. 5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 5. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring DNA replication in fission yeast by incorporation of 5-ethynyl-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. glenresearch.com [glenresearch.com]

5-Ethynyl-2'-deoxyuridine CE Phosphoramidite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2'-deoxyuridine (EdU) is a modified nucleoside that has become an invaluable tool in molecular biology and drug development, primarily for the labeling and detection of newly synthesized DNA. Its utility is rooted in the presence of a terminal alkyne group, which allows for a highly specific and efficient bioorthogonal reaction known as "click chemistry." To incorporate this versatile chemical handle into synthetic oligonucleotides for a wide range of applications, the phosphoramidite (B1245037) form, 5-Ethynyl-2'-deoxyuridine CE (cyanoethyl) Phosphoramidite (5-Ethynyl-dU CEP), is employed.

This technical guide provides a comprehensive overview of the structure, properties, and applications of 5-Ethynyl-dU CEP. It includes detailed experimental protocols for its use in oligonucleotide synthesis and subsequent modification via click chemistry, as well as a summary of its key quantitative properties.

Structure and Properties

5-Ethynyl-dU CEP is a synthetic nucleoside analog designed for use in automated solid-phase oligonucleotide synthesis. The key structural features include a 5-ethynyl group on the uracil (B121893) base, a 5'-dimethoxytrityl (DMT) protecting group for stepwise synthesis, and a 3'-phosphoramidite moiety for coupling to the growing oligonucleotide chain.

A common challenge with the standard 5-Ethynyl-dU CEP is the susceptibility of the ethynyl (B1212043) group to hydration under basic conditions, which can occur during the deprotection step of oligonucleotide synthesis. This hydration results in the formation of a methyl ketone, which is unreactive in click chemistry reactions.[1][2] To circumvent this issue, a version with a triisopropylsilyl (TIPS) protecting group on the alkyne, known as TIPS-5-Ethynyl-dU-CE Phosphoramidite, is also available.[1][2][3][4] This protecting group is stable during synthesis and is removed post-synthesis with a fluoride (B91410) treatment.[1]

Quantitative Data Summary

| Property | 5-Ethynyl-dU-CE Phosphoramidite | TIPS-5-Ethynyl-dU-CE Phosphoramidite |

| Molecular Formula | C41H47N4O8P[1][2][5] | C50H67N4O8PSi[3][4] |

| Molecular Weight | 754.81 g/mol [1][5] | 911.16 g/mol [4] |

| Purity | ≥ 95% (HPLC & 31P-NMR)[5] | ≥ 95% (HPLC & 31P-NMR)[4] |

| Appearance | White to light brown solid[5] | Off-white colored fluffy solid[4] |

| Solubility | Acetonitrile[5] | Acetonitrile (B52724) |

| Storage Conditions | -20 °C, dry, under inert gas[4][5] | -20 °C, dry, under inert gas[4] |

| Coupling Efficiency | >99% (under standard conditions)[6][7] | >99% (under standard conditions)[6][7] |

Experimental Protocols

Oligonucleotide Synthesis using 5-Ethynyl-dU CEP

The incorporation of 5-Ethynyl-dU CEP into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer.[6][8]

a. Coupling: No significant changes to the standard coupling protocols recommended by the synthesizer manufacturer are necessary.[1] The phosphoramidite is dissolved in anhydrous acetonitrile and delivered to the synthesis column. The coupling reaction is activated by an activator solution, typically 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[9]

b. Capping: Unreacted 5'-hydroxyl groups are capped using a standard capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutations.[6][9]

c. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a standard oxidizing solution (e.g., iodine in a tetrahydrofuran/water/pyridine mixture).[8]

d. Deblocking: The 5'-DMT protecting group is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane) to allow for the next coupling cycle.[6]

Caption: Automated solid-phase oligonucleotide synthesis cycle for incorporating 5-Ethynyl-dU CEP.

Deprotection of 5-Ethynyl-dU Containing Oligonucleotides

Critical Consideration: To prevent the hydration of the ethynyl group, mild deprotection conditions are essential.[1][2]

Protocol for standard 5-Ethynyl-dU CEP:

-

Cleavage from the solid support and removal of the cyanoethyl phosphate protecting groups are performed concurrently with base deprotection.

-

Use ammonium (B1175870) hydroxide (B78521) and incubate at room temperature.[1] The duration will depend on the other nucleobases present in the sequence. Avoid heating or the use of stronger bases like methylamine.[1]

-

After deprotection, the oligonucleotide is typically purified by HPLC or other chromatographic methods.

Protocol for TIPS-5-Ethynyl-dU CEP:

-

Perform standard deprotection using ammonium hydroxide or other appropriate base mixtures to remove protecting groups from the standard nucleobases and cleave the oligonucleotide from the support.

-

After initial deprotection and purification, the TIPS group is removed by treating the oligonucleotide with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF).[1]

-

The desilylated oligonucleotide is then purified to remove the TBAF and byproducts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing molecule (e.g., a fluorescent dye, biotin).

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-containing molecule (e.g., fluorescent dye azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

A reducing agent, such as sodium ascorbate (B8700270)

-

A copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA)

-

Buffer (e.g., phosphate-buffered saline, PBS)

-

Organic co-solvent (e.g., DMSO or acetonitrile)

Protocol:

-

Dissolve the alkyne-modified oligonucleotide in an appropriate buffer (e.g., 1X PBS).

-

In a separate tube, prepare a stock solution of the azide-containing molecule in DMSO.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the copper catalyst, which can be a pre-formed complex of CuSO4 and a ligand like TBTA, or prepared in situ by mixing CuSO4 and the ligand.

-

In a microcentrifuge tube, combine the oligonucleotide solution, the azide (B81097) solution, and any necessary co-solvents.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture.

-

Initiate the reaction by adding the copper catalyst solution.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or gel electrophoresis.

-

Upon completion, the labeled oligonucleotide can be purified from the excess reagents by methods such as ethanol (B145695) precipitation, size exclusion chromatography, or HPLC.[10][11]

Caption: General workflow for the click chemistry labeling of a 5-Ethynyl-dU modified oligonucleotide.

Applications in Research and Drug Development

The ability to site-specifically introduce a reactive alkyne handle into a synthetic oligonucleotide opens up a vast array of applications:

-

Fluorescent Labeling: Attachment of fluorescent dyes for use as probes in techniques like fluorescence in situ hybridization (FISH), real-time PCR, and microscopy.

-

Bioconjugation: Covalent attachment of biomolecules such as peptides, proteins, or antibodies to the oligonucleotide for targeted delivery or diagnostic purposes.

-

Aptamer Development: Modification of aptamers to enhance their binding affinity, stability, or to conjugate them to therapeutic payloads.

-

PROTACs and Molecular Glues: The ethynyl group can serve as a linking point in the synthesis of proteolysis-targeting chimeras (PROTACs) and other small molecule drug conjugates.

-

Material Science: Immobilization of oligonucleotides onto surfaces for the development of DNA-based biosensors and nanomaterials.

Conclusion

5-Ethynyl-dU CE Phosphoramidite is a powerful and versatile building block for the chemical synthesis of modified oligonucleotides. Its compatibility with standard solid-phase synthesis and the high efficiency of the subsequent click chemistry reaction make it an indispensable tool for researchers in academia and industry. Careful consideration of the deprotection conditions is crucial to preserve the integrity of the reactive ethynyl group. The use of the TIPS-protected version offers a more robust method for ensuring high yields of the desired alkyne-modified oligonucleotide, ready for a multitude of downstream applications in diagnostics, therapeutics, and biotechnology.

References

- 1. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 2. glenresearch.com [glenresearch.com]

- 3. polyorginc.com [polyorginc.com]

- 4. TIPS-5-Ethynyl-dU-CE Phosphoramidite [baseclick.eu]

- 5. 5-Ethynyl-dU-CE Phosphoramidite [baseclick.eu]

- 6. twistbioscience.com [twistbioscience.com]

- 7. idtdna.com [idtdna.com]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of Click Chemistry with 5-Ethynyl-DU CEP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of click chemistry, with a specific focus on the use of 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) and its phosphoramidite (B1245037) derivative (5-Ethynyl-DU CEP). It is designed to serve as a technical resource for professionals in research and drug development, offering detailed methodologies, quantitative data, and visual representations of key processes.

Core Principles of Click Chemistry in Biological Labeling

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific. These reactions are bio-orthogonal, meaning they can occur in complex biological systems without interfering with native biochemical processes. The most prominent click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097).

A newer, metal-free alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes that react spontaneously with azides. This is particularly advantageous for in vivo studies where the cytotoxicity of copper is a concern.[1][2][3]

5-Ethynyl-2'-deoxyuridine (EdU): A Powerful Tool for Proliferation Assays

5-Ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine. During the S-phase of the cell cycle, EdU is incorporated into newly synthesized DNA by cellular DNA polymerases. The key feature of EdU is the presence of a terminal alkyne group, which serves as a handle for the subsequent click reaction. This allows for the direct and covalent attachment of a fluorescently labeled azide, enabling the sensitive and specific detection of proliferating cells.[4]

The primary advantage of the EdU method over the traditional 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay is the mildness of the detection protocol. BrdU detection requires harsh DNA denaturation steps (using acid or heat) to expose the incorporated BrdU to a specific antibody. These harsh conditions can disrupt cellular morphology, destroy epitopes for co-staining, and are generally more time-consuming. In contrast, the small size of the azide probe used in the EdU assay allows it to readily access the alkyne group within the DNA double helix without the need for denaturation, preserving the structural integrity of the cell and its components.[5][6][7]

Quantitative Data and Comparisons

The efficiency and sensitivity of EdU-based proliferation assays have been quantitatively compared to traditional BrdU methods.

Comparison of EdU and BrdU Assays

| Parameter | EdU Assay | BrdU Assay | Reference |

| Detection Principle | Copper(I)-catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry) | Antibody-based detection | [5][8] |

| DNA Denaturation | Not required | Required (e.g., HCl, DNase) | [6][7] |

| Protocol Duration | ~2 hours | >4 hours (often with overnight incubation) | [5] |

| Sensitivity | High signal-to-noise ratio, detects low levels of proliferation | Lower sensitivity, can have higher background | [9][10] |

| Multiplexing Compatibility | Excellent, preserves epitopes for co-staining | Poor, harsh denaturation can destroy epitopes | [5] |

| Typical Labeling Concentration | 1-10 µM | Up to 100 µM | [9] |

A study comparing EdU and BrdU staining in the adult nervous system of mice found that the number of positive cells detected by both methods was comparable, indicating similar labeling efficiency under the tested conditions.[11] However, the EdU protocol offers significant advantages in terms of speed and compatibility with other staining methods.[5]

Kinetics of Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the experimental context, particularly the tolerance for a copper catalyst.

| Reaction Type | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics | Reference |

| CuAAC | Copper(I) | 10 to 10⁴ | Very fast and efficient. Potential for cytotoxicity due to copper. | [12] |

| SPAAC | None (Strain-promoted) | ~10⁻³ to 1 | Slower than CuAAC but metal-free, making it ideal for in vivo applications. Rate is dependent on the specific strained cyclooctyne (B158145) used. | [6][12][13] |

SPAAC reactions are reported to be approximately 100-fold slower than CuAAC reactions.[12][13] The second-order rate constant for a SPAAC reaction with benzyl (B1604629) azide was determined to be 2.3 x 10⁻³ M⁻¹s⁻¹, requiring about 2 hours for near-complete conversion.[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments involving EdU.

EdU Cell Proliferation Assay for Imaging

This protocol is adapted for adherent cells grown on coverslips.

1. Cell Labeling:

-

Culture cells on coverslips to the desired confluency.

-

Prepare a 10 µM EdU working solution in pre-warmed complete cell culture medium.

-

Add the EdU working solution to the cells and incubate for a duration appropriate for the cell type's doubling time (e.g., 1-2 hours for rapidly dividing cells).

2. Fixation and Permeabilization:

-

Wash the cells twice with Phosphate (B84403) Buffered Saline (PBS).

-

Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

-

Wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with 3% BSA in PBS.

3. Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a typical reaction, mix:

-

PBS

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Ascorbic acid or a reducing agent solution

-

-

Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

4. Staining and Imaging:

-

Wash the cells once with 3% BSA in PBS.

-

(Optional) Perform co-staining for other cellular targets with appropriate antibodies.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

EdU Cell Proliferation Assay for Flow Cytometry

This protocol is for suspension cells or trypsinized adherent cells.

1. Cell Labeling:

-

Incubate cells with 10 µM EdU in complete medium for the desired time.

2. Fixation and Permeabilization:

-

Harvest and wash the cells with 1% BSA in PBS.

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

-

Wash the cells with 1% BSA in PBS.

-

Permeabilize the cells with a saponin-based permeabilization and wash reagent.

3. Click Reaction:

-

Prepare and add the click reaction cocktail to the permeabilized cells.

-

Incubate for 30 minutes at room temperature, protected from light.

4. Staining and Analysis:

-

Wash the cells with the permeabilization and wash reagent.

-

Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

(Optional) Stain for other cellular markers or DNA content (e.g., with propidium (B1200493) iodide).

-

Analyze the cells using a flow cytometer.

Sequential Dual Labeling with EdU and BrdU

This protocol allows for the temporal analysis of DNA synthesis.[13][14][15]

1. First Pulse (EdU):

-

Incubate cells with 10 µM EdU for a defined period.

2. Second Pulse (BrdU):

-

Without washing out the EdU, add BrdU to the culture medium at the desired concentration (e.g., 10 µM) for a second defined period.

3. Cell Harvesting and Fixation:

-

Harvest and fix the cells as described in the flow cytometry protocol.

4. EdU Detection (Click Reaction):

-

Permeabilize the cells and perform the click reaction to label the EdU-incorporated DNA.

5. BrdU Detection (Immunocytochemistry):

-

After the click reaction and washing, perform DNA denaturation (e.g., with 2M HCl).

-

Neutralize the acid with a suitable buffer.

-

Incubate with an anti-BrdU antibody.

-

Incubate with a fluorescently labeled secondary antibody.

6. Analysis:

-

Analyze the dual-labeled cells by flow cytometry, using appropriate compensation for spectral overlap.

5-Ethynyl-DU CEP in Oligonucleotide Synthesis and Labeling

5-Ethynyl-DU CEP (cyanoethyl phosphoramidite) is a key reagent for introducing a clickable alkyne group into synthetic oligonucleotides.[16] This allows for the site-specific labeling of DNA and RNA strands with a wide variety of molecules, including fluorescent dyes, biotin, and other functional moieties.

The synthesis of labeled oligonucleotides using 5-Ethynyl-DU CEP follows the standard phosphoramidite solid-phase synthesis cycle.

Workflow for 5-Ethynyl-DU CEP in Oligonucleotide Synthesis and Labeling

The following diagram illustrates the general workflow for synthesizing and labeling an oligonucleotide using 5-Ethynyl-DU CEP.

Caption: Workflow for oligonucleotide synthesis with 5-Ethynyl-DU CEP and subsequent labeling via click chemistry.

Applications in Drug Discovery and High-Throughput Screening

The EdU click chemistry platform is particularly well-suited for high-throughput screening (HTS) in drug discovery.[4][17] Its rapid, robust, and automation-friendly workflow allows for the efficient screening of large compound libraries to identify drugs that affect cell proliferation.

EdU-based High-Throughput Screening Workflow

The following diagram outlines a typical workflow for an EdU-based HTS campaign.

Caption: High-throughput screening workflow using the EdU cell proliferation assay.

Troubleshooting Common Issues in EdU Assays

Even with a robust protocol, issues can arise. This section provides guidance on common problems and their solutions.[17][18]

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or no EdU signal | - Insufficient EdU concentration or incubation time.- Cells are not actively proliferating.- Inefficient fixation or permeabilization.- Inactive click reaction cocktail (e.g., oxidized copper). | - Optimize EdU concentration and incubation duration for your cell type.- Ensure cells are in the logarithmic growth phase.- Check the integrity of fixative and permeabilization reagents.- Prepare the click reaction cocktail fresh each time and use it immediately. |

| High background fluorescence | - Incomplete washing to remove unbound fluorescent azide.- Autofluorescence of cells or medium.- Non-specific binding of the azide probe. | - Increase the number and duration of wash steps after the click reaction.- Include an unstained control to assess autofluorescence.- Use a BSA-containing buffer for washing and antibody incubations to block non-specific sites. |

| Uneven staining | - Inconsistent cell density.- Incomplete mixing of reagents.- Cells detaching from the culture surface. | - Ensure even cell seeding.- Gently agitate during incubation steps.- Use coated coverslips or plates to improve cell adherence. |

| Cell loss | - Harsh handling during washing steps.- Over-trypsinization of adherent cells. | - Be gentle during pipetting and aspiration.- Optimize trypsinization time and use a trypsin neutralizer. |

By understanding the fundamental principles, leveraging detailed protocols, and being aware of potential pitfalls, researchers can effectively utilize click chemistry with 5-Ethynyl-DU CEP for a wide range of applications in cell biology and drug discovery.

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. alitheagenomics.com [alitheagenomics.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 9. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BrdU/EdU dual labeling to determine the cell-cycle dynamics of defined cellular subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TIPS-5-Ethynyl-dU-CEP - CD BioSciences [celluars.com]

- 17. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]

- 18. researchgate.net [researchgate.net]

The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite (B1245037) chemistry stands as the bedrock of modern oligonucleotide synthesis, enabling the precise, automated, and high-throughput production of DNA and RNA sequences. This technology has been a pivotal driver of innovation in molecular biology, genetic diagnostics, and the development of nucleic acid-based therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters of phosphoramidite chemistry, tailored for researchers, scientists, and professionals in the field of drug development.

Core Principles of Phosphoramidite Chemistry

Introduced in the early 1980s, the phosphoramidite method revolutionized oligonucleotide synthesis due to its high coupling efficiency and the stability of the phosphoramidite monomers.[1][2] The synthesis is performed on a solid support, typically controlled pore glass (CPG), and proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[3] The process involves a four-step cycle that is repeated for the addition of each nucleotide to the growing oligonucleotide chain.

The key to the success of this method lies in the use of nucleoside phosphoramidites as the building blocks. These are modified nucleosides where the 3'-hydroxyl group is derivatized with a phosphoramidite moiety, and the 5'-hydroxyl group is protected by an acid-labile dimethoxytrityl (DMT) group.[2] Additionally, the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) are protected to prevent side reactions.[4]

The Four-Step Synthesis Cycle

The automated synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The typical coupling efficiency for each cycle is high, generally ranging from 98% to 99.5%.[5][6]

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[8] The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.

Step 2: Coupling

In the coupling step, the next nucleoside phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as 1H-tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[7] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.[] This reaction forms a trivalent phosphite (B83602) triester linkage.

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may not react with the incoming phosphoramidite.[1][8] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutants, a "capping" step is introduced.[10] This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[7][10]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[10] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270). The presence of water is crucial for the oxidation process.[10]

This four-step cycle is then repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield a functional nucleic acid.[11]

Cleavage from the Solid Support

The linkage connecting the 3'-end of the oligonucleotide to the solid support is typically an ester bond, which can be cleaved under basic conditions. This is most commonly achieved by treating the support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature.[11]

Deprotection

The same basic treatment with ammonium hydroxide also serves to remove the protecting groups from the phosphate backbone (the 2-cyanoethyl groups) and the nucleobases.[11][12] For oligonucleotides containing sensitive modifications, milder deprotection strategies, such as using a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA), may be employed.[12]

Data Presentation

The following tables summarize key quantitative data related to phosphoramidite chemistry.

Table 1: Typical Reagents and Conditions for the Four-Step Synthesis Cycle

| Step | Reagent(s) | Solvent | Typical Concentration | Typical Time |

| Detritylation | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | Dichloromethane (DCM) | 3% (v/v) | 60 - 180 seconds |

| Coupling | Nucleoside Phosphoramidite and Activator (e.g., 1H-Tetrazole, ETT) | Anhydrous Acetonitrile | Phosphoramidite: 0.02 - 0.2 M; Activator: 0.2 - 0.7 M | 30 - 900 seconds |

| Capping | Acetic Anhydride and N-Methylimidazole (NMI) | Tetrahydrofuran (THF) and Pyridine/Lutidine | Varies by instrument and reagents | 20 - 60 seconds |

| Oxidation | Iodine | THF/Water/Pyridine | 0.02 - 0.1 M | 30 - 60 seconds |

Table 2: Impact of Coupling Efficiency on Overall Yield of a 50-mer Oligonucleotide

| Average Coupling Efficiency per Cycle (%) | Overall Theoretical Yield of Full-Length Product (%) |

| 98.0 | 36.4 |

| 98.5 | 47.0 |

| 99.0 | 60.5 |

| 99.5 | 77.8 |

| 99.8 | 90.5 |

| 99.9 | 95.1 |

Note: The overall theoretical yield is calculated as (Coupling Efficiency)^ (Number of couplings). For a 50-mer, there are 49 coupling steps.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in phosphoramidite-based oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale, and specific sequence.

Protocol 1: Detritylation

-

Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).

-

Procedure:

-

Pass the DCA/DCM solution through the synthesis column containing the solid-supported oligonucleotide for 60-180 seconds.

-

Wash the column thoroughly with anhydrous acetonitrile to remove the DCA and the cleaved DMT cation.

-

(Optional) Collect the eluent containing the DMT cation and measure its absorbance at 498 nm to determine the coupling efficiency of the previous cycle.

-

Protocol 2: Coupling

-

Reagent Preparation:

-

Dissolve the desired nucleoside phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Dissolve the activator (e.g., 0.45 M 1H-Tetrazole) in anhydrous acetonitrile.

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.

-

Allow the reaction to proceed for 30-120 seconds for standard DNA phosphoramidites. Longer coupling times (up to 15 minutes) may be required for modified or RNA phosphoramidites.[3]

-

Wash the column with anhydrous acetonitrile.

-

Protocol 3: Capping

-

Reagent Preparation:

-

Capping Reagent A: A solution of acetic anhydride in THF (e.g., 10% v/v).

-

Capping Reagent B: A solution of N-methylimidazole in THF (e.g., 16% v/v), often containing pyridine or lutidine.

-

-

Procedure:

-

Deliver Capping Reagent A to the synthesis column.

-

Deliver Capping Reagent B to the synthesis column.

-

Allow the capping reaction to proceed for 20-60 seconds.

-

Wash the column with anhydrous acetonitrile.

-

Protocol 4: Oxidation

-

Reagent Preparation: Prepare a 0.02 M solution of iodine in a mixture of THF/water/pyridine.

-

Procedure:

-

Deliver the oxidizing solution to the synthesis column.

-

Allow the oxidation to proceed for 30-60 seconds.

-

Wash the column thoroughly with anhydrous acetonitrile to remove the oxidizing agent and residual water.

-

Protocol 5: Cleavage and Deprotection

-

Reagent Preparation: Use concentrated ammonium hydroxide (28-30%).

-

Procedure:

-

Transfer the solid support from the synthesis column to a sealed vial.

-

Add the concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

-

Heat the vial at 55°C for 8-12 hours. For sensitive modifications, cleavage can be performed at room temperature for 1-2 hours, followed by deprotection under milder conditions.

-

After cooling, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporate the ammonium hydroxide to obtain the crude oligonucleotide.

-

Mandatory Visualizations

References

- 1. atdbio.com [atdbio.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 10. biotage.com [biotage.com]

- 11. blog.biosearchtech.com [blog.biosearchtech.com]

- 12. glenresearch.com [glenresearch.com]

5-Ethynyl-2'-deoxyuridine (5-Ethynyl-dU) CEP: An In-depth Technical Guide for Oligonucleotide Synthesis and Post-Synthetic Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Ethynyl-2'-deoxyuridine phosphoramidite (B1245037) (5-Ethynyl-dU CEP) and its triisopropylsilyl (TIPS)-protected counterpart, crucial reagents for the site-specific introduction of an alkyne functionality into synthetic oligonucleotides. This modification enables the powerful copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a cornerstone of modern bioconjugation. Herein, we detail the chemical properties, synthesis protocols, and applications of these phosphoramidites, offering a technical resource for researchers in molecular biology, drug development, and nanotechnology.

Introduction to 5-Ethynyl-dU in Oligonucleotide Synthesis

5-Ethynyl-dU is a modified nucleoside analog of thymidine (B127349) where the methyl group at the 5-position of the uracil (B121893) base is replaced by an ethynyl (B1212043) group.[1] This terminal alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically and efficiently reacted with an azide-containing molecule through CuAAC.[1] This reaction forms a stable triazole linkage, allowing for the covalent attachment of a wide array of functionalities to the oligonucleotide, including fluorescent dyes, biotin, peptides, and therapeutic agents.

The phosphoramidite form, 5-Ethynyl-dU CEP, is designed for seamless integration into standard automated solid-phase oligonucleotide synthesis protocols.[2] However, the unprotected ethynyl group is susceptible to hydration under the basic conditions of oligonucleotide deprotection, which can form an unreactive methyl ketone.[3][4] To circumvent this issue, a TIPS-protected version, TIPS-5-Ethynyl-dU-CE Phosphoramidite, was developed.[4] The bulky TIPS group shields the alkyne during synthesis and deprotection and can be selectively removed post-synthesis to reveal the reactive alkyne for subsequent click chemistry.[4]

Chemical and Physical Properties

The chemical structures and key properties of both the unprotected and TIPS-protected 5-Ethynyl-dU phosphoramidites are summarized below.

| Property | 5-Ethynyl-dU-CE Phosphoramidite | TIPS-5-Ethynyl-dU-CE Phosphoramidite |

| Molecular Formula | C₄₁H₄₇N₄O₈P | C₅₀H₆₇N₄O₈PSi |

| Molecular Weight | 754.81 g/mol | 911.15 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Acetonitrile (B52724) | Acetonitrile |

| Storage Conditions | -20°C, dry, under inert gas | -20°C, dry, under inert gas |

Experimental Protocols

Incorporation of 5-Ethynyl-dU CEP into Oligonucleotides via Solid-Phase Synthesis

The incorporation of 5-Ethynyl-dU CEP or its TIPS-protected analogue into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA synthesizer.

Materials:

-

5-Ethynyl-dU-CE Phosphoramidite or TIPS-5-Ethynyl-dU-CE Phosphoramidite

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)

-

Capping solutions (Cap A and Cap B)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Controlled pore glass (CPG) solid support

Protocol:

-

Preparation: Dissolve the 5-Ethynyl-dU CEP or TIPS-5-Ethynyl-dU-CE Phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solution on a designated port of the DNA synthesizer.

-

Synthesis Cycle: Program the desired oligonucleotide sequence into the synthesizer. The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with the deblocking solution.

-

Coupling: Activation of the incoming phosphoramidite (standard base or 5-Ethynyl-dU CEP) with the activator solution and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time of 3 minutes is recommended for TIPS-5-Ethynyl-dU Phosphoramidite.[4]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.

-

-

Cleavage and Deprotection:

-

For 5-Ethynyl-dU CEP (unprotected): Cleavage from the solid support and deprotection of the nucleobases and phosphate groups must be performed under mild basic conditions to avoid hydration of the ethynyl group. Use ammonium (B1175870) hydroxide (B78521) at room temperature.[5] Avoid the use of stronger bases like methylamine (B109427) or heating.[5]

-

For TIPS-5-Ethynyl-dU CEP: Standard cleavage and deprotection conditions can be used as required by the other nucleobases in the sequence.[4] The TIPS group is stable to these conditions.

-

-

TIPS Group Removal (if applicable):

-

After cleavage and deprotection, dry the oligonucleotide pellet.

-

Dissolve the oligonucleotide in 0.4 mL of anhydrous DMF.

-

Add 0.1 mL of 1 M tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

-

Incubate at 45°C for 15 minutes.[4]

-

Quench the reaction with 0.5 mL of 2 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[4]

-

-

Purification: Purify the crude oligonucleotide containing the 5-ethynyl-dU modification by standard methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule onto an alkyne-functionalized oligonucleotide.

Materials:

-

5-Ethynyl-dU-containing oligonucleotide (purified)

-

Azide-modified molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

Nuclease-free water

-

Organic solvent (e.g., DMSO or DMF) if the azide (B81097) is not water-soluble

Protocol:

-

Preparation of Stock Solutions:

-

Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 100-200 µM.

-

Azide: Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water) to a concentration of 10 mM.

-

CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.

-

THPTA: Prepare a 100 mM stock solution in nuclease-free water.

-

Sodium Ascorbate: Freshly prepare a 100 mM stock solution in nuclease-free water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

-

Alkyne-modified oligonucleotide (to a final concentration of 20-100 µM)

-

Reaction buffer (e.g., PBS to a final concentration of 1X)

-

Azide-modified molecule (2-10 equivalents relative to the oligonucleotide)

-

-

Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio. For example, mix equal volumes of the 20 mM CuSO₄ and 100 mM THPTA stock solutions. Let the premix stand for 1-2 minutes.[6]

-

Reaction Initiation:

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[6] If using a light-sensitive molecule, protect the reaction from light.

-

Purification: Purify the click-conjugated oligonucleotide to remove excess reagents and unreacted starting materials. Common methods include:

-

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5-3 volumes of cold absolute ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the oligonucleotide.

-

Size-Exclusion Chromatography: Use a desalting column (e.g., Glen Gel-Pak™) to separate the oligonucleotide from small molecules.[4]

-

Reverse-Phase HPLC: This method is effective for separating the more hydrophobic conjugated product from the unreacted oligonucleotide.

-

Visualization of Key Processes

Chemical Structure of 5-Ethynyl-dU CEP

Caption: Chemical structure of 5-Ethynyl-dU CE Phosphoramidite.

Oligonucleotide Synthesis Cycle with 5-Ethynyl-dU Incorporation

Caption: Automated oligonucleotide synthesis cycle incorporating 5-Ethynyl-dU.

Post-Synthetic Modification Workflow via CuAAC

Caption: Workflow for CuAAC "click" conjugation of 5-ethynyl-dU modified oligonucleotides.

Applications in Research and Development

The ability to introduce a reactive alkyne handle into oligonucleotides with high precision has opened up a vast landscape of applications:

-

Fluorescent Labeling: Site-specific attachment of fluorescent dyes for applications in fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET) studies, and super-resolution microscopy.[1]

-

Bioconjugation: Covalent linkage of oligonucleotides to proteins, peptides, antibodies, and other biomolecules to create novel therapeutic and diagnostic agents.[1]

-

Aptamer Development: Functionalization of aptamers with various moieties to enhance their binding affinity, stability, or to introduce therapeutic payloads.

-

Drug Delivery: Conjugation of oligonucleotides to drug delivery vehicles such as nanoparticles or liposomes for targeted delivery.

-

Diagnostic Assays: Development of novel nucleic acid-based diagnostic platforms that rely on the specific and efficient labeling of probes.[1]

-

Nanotechnology: Construction of complex DNA nanostructures and devices where oligonucleotides serve as programmable building blocks.

Conclusion

5-Ethynyl-dU CEP and its TIPS-protected variant are indispensable tools for the chemical modification of oligonucleotides. Their compatibility with standard solid-phase synthesis and the high efficiency and specificity of the subsequent click chemistry reaction provide a robust and versatile platform for the development of novel nucleic acid-based technologies. This guide provides the fundamental knowledge and protocols to successfully implement this powerful technology in a variety of research and development settings.

References

- 1. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]

- 2. 5-Ethynyl-dU-CE Phosphoramidite [baseclick.eu]

- 3. data.biotage.co.jp [data.biotage.co.jp]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

The Role of the Ethynyl Group in DNA Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of the ethynyl (B1212043) group as a bioorthogonal chemical reporter has revolutionized the study of DNA synthesis and modification. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with ethynyl-functionalized nucleosides, with a primary focus on 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). We delve into the core mechanism of metabolic incorporation and subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), widely known as "click chemistry." This guide offers detailed experimental protocols, quantitative data comparisons, and a critical discussion of the advantages and limitations of this technology, including its potential cytotoxicity and impact on cellular pathways.

Introduction: A Bioorthogonal Handle for DNA

The ability to label and track newly synthesized DNA is fundamental to understanding cellular processes such as proliferation, differentiation, and DNA repair. For decades, the gold standard for this has been the use of thymidine (B127349) analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which are incorporated into DNA during replication and subsequently detected with specific antibodies. However, the BrdU detection method requires harsh DNA denaturation steps, which can disrupt cellular morphology, compromise the integrity of other epitopes for multiplex analysis, and is a time-consuming process.[1][2]

The advent of the ethynyl group as a small, inert, and bioorthogonal chemical handle has provided a powerful alternative. Ethynyl-modified nucleosides, most notably EdU, are readily incorporated into replicating DNA by cellular machinery.[3][4] The terminal alkyne of the ethynyl group does not perturb the DNA structure significantly and remains available for highly specific and efficient covalent ligation to a reporter molecule via click chemistry.[1] This approach offers a faster, more sensitive, and less denaturing method for labeling and visualizing newly synthesized DNA.[1]

Mechanism of Action: Incorporation and "Click" Detection

The utility of ethynyl-modified nucleosides lies in a two-step process: metabolic labeling followed by bioorthogonal detection.

2.1. Metabolic Incorporation

Ethynyl-modified nucleosides, such as EdU, are analogs of natural nucleosides (in this case, thymidine) and are recognized by cellular nucleoside transporters and kinases. Once inside the cell, they are phosphorylated to their triphosphate form and subsequently incorporated into newly synthesized DNA strands by DNA polymerases during the S-phase of the cell cycle.[3]

2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The incorporated ethynyl group serves as a chemical handle for the "click" reaction. The most commonly used click reaction in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring, covalently linking the ethynyl-modified DNA to an azide-containing reporter molecule, such as a fluorophore or biotin.[5] The small size of the azide (B81097) probe allows it to efficiently access the ethynyl groups within the DNA helix without the need for harsh denaturation.[6]

Data Presentation: Quantitative Comparisons

The following tables summarize key quantitative data to facilitate the comparison of EdU with BrdU and to provide guidance on experimental parameters.

Table 1: Comparison of EdU and BrdU Labeling Methods

| Parameter | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) | Reference(s) |

| Detection Method | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Immunocytochemistry (Anti-BrdU Antibody) | [1] |

| DNA Denaturation | Not required | Required (HCl, heat, or DNase treatment) | [1][2] |

| Protocol Duration | ~2 hours | >4 hours (often with overnight incubation) | [1] |

| Sensitivity | High, often brighter signal than BrdU | High, but can be limited by antibody access | [7] |

| Multiplexing | Highly compatible with other fluorescent probes and antibodies | Limited due to harsh denaturation conditions | [1] |

| In Vivo Delivery | Intraperitoneal, drinking water, subcutaneous | Intraperitoneal, drinking water | [8][9] |

Table 2: Recommended EdU Concentrations and Labeling Times for Various Cell Lines

| Cell Line | Organism | Recommended EdU Concentration | Recommended Labeling Time | Reference(s) |

| HeLa | Human | 10 µM | 1-2 hours | [10][11] |

| Jurkat | Human | 10 µM | 1-2 hours | [11] |

| A549 | Human | 10 µM | 1-2 hours | [12] |

| HEK293 | Human | 10 µM | 2 hours | [5] |

| Mouse Embryonic Stem Cells (mESC) | Mouse | 10 µM | 1-2 hours | [13] |

| U2OS | Human | 10 µM | 30 minutes | [1] |

| Primary Colon Epithelial Cells | Human | 20 µM | 24 hours (in Organ-Chip) | [2] |

Table 3: Cytotoxicity of Ethynyl-Modified Nucleosides

| Compound | Description | Reported Cytotoxicity | Reference(s) |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Thymidine analog | Can induce cell cycle arrest, DNA damage response, and apoptosis, particularly with long-term exposure or high concentrations. | [5][13] |

| 5-Ethynyl-2'-deoxycytidine (EdC) | Deoxycytidine analog | Generally less toxic than EdU as it requires conversion to EdU for incorporation. | [14] |

| (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) | Fluorinated arabinosyl analog of EdU | Significantly less toxic than EdU and BrdU, with minimal impact on cell cycle progression. | [15][16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of EdU and its application in labeling and detection of newly synthesized DNA.

4.1. Synthesis of 5-Ethynyl-2'-deoxyuridine (EdU)

The synthesis of EdU is typically achieved via a Sonogashira cross-coupling reaction between 5-iodo-2'-deoxyuridine and an acetylene (B1199291) source, followed by deprotection.[4][17]

Step 1: Sonogashira Coupling of 5-iodo-2'-deoxyuridine with (Trimethylsilyl)acetylene

-

Materials: 5-iodo-2'-deoxyuridine, (trimethylsilyl)acetylene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (B128534) (Et₃N), and anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-iodo-2'-deoxyuridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).[17]

-

Add anhydrous THF to dissolve the solids, followed by triethylamine (2.0-3.0 eq).[17]

-

To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise at room temperature.[17]

-

Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[17]

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield 5-((trimethylsilyl)ethynyl)-2'-deoxyuridine.

-

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

-

Materials: 5-((trimethylsilyl)ethynyl)-2'-deoxyuridine, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (1M in THF), and tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the silylated nucleoside in THF.

-

Add a solution of TBAF in THF (1.1 eq) at room temperature.[18][19]

-

Stir the reaction mixture for 30 minutes.[18]

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain 5-ethynyl-2'-deoxyuridine (EdU).

-

4.2. In Vitro Metabolic Labeling of DNA with EdU

-

Cell Culture: Plate cells on coverslips or in multi-well plates at the desired density and allow them to adhere and resume proliferation.[10][20]

-

EdU Labeling:

-

Prepare a 10 mM stock solution of EdU in DMSO or PBS.[6]

-

Dilute the EdU stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10 µM for most cell lines).[10][11]

-

Replace the existing medium with the EdU-containing medium and incubate the cells for the desired labeling period (e.g., 1-2 hours).[10]

-

-

Fixation and Permeabilization:

-

Remove the EdU-containing medium and wash the cells once with PBS.

-

Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[21]

-

Wash the cells twice with 3% BSA in PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[21]

-

4.3. In Vivo Metabolic Labeling of DNA with EdU in Mice

-

EdU Preparation: Prepare a sterile solution of EdU in PBS (e.g., 1 mg/mL).[6]

-

Administration: Administer EdU to mice via intraperitoneal (IP) injection. A typical dose is 100-200 µl of a 1 mg/ml solution per mouse.[6] The dosage can be adjusted based on the experimental design and animal weight.[8][9] EdU can also be administered in drinking water for long-term labeling.[8]

-

Tissue Harvesting and Processing:

-

At the desired time point after EdU administration, euthanize the animal and harvest the tissues of interest.

-

For fluorescence microscopy, fix the tissues in 4% paraformaldehyde, process for paraffin (B1166041) embedding or cryosectioning.[9]

-

For flow cytometry, process the tissues into a single-cell suspension.[6]

-

4.4. Click Chemistry Detection of Incorporated EdU

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail for one sample includes:

-

Click-iT® reaction buffer

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Reaction buffer additive (reducing agent, e.g., sodium ascorbate) (Follow the specific concentrations and volumes provided by the commercial kit manufacturer).[21]

-

-

Click Reaction:

-

Wash the fixed and permeabilized cells or tissue sections with 3% BSA in PBS.

-

Add the click reaction cocktail and incubate for 30 minutes at room temperature, protected from light.[21]

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the samples once with 3% BSA in PBS.

-

If desired, perform antibody staining for other cellular markers at this stage.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.[21]

-

-

Imaging and Analysis:

-

Fluorescence Microscopy: Mount the coverslips or tissue sections with an anti-fade mounting medium and image using a fluorescence microscope with the appropriate filter sets.[10]

-

Flow Cytometry: After the click reaction and washing, resuspend the cells in a suitable buffer and analyze on a flow cytometer.[6][11]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways related to the use of the ethynyl group in DNA modification.

Caption: Workflow for in vitro labeling of proliferating cells with EdU and subsequent detection.

Caption: Workflow for in vivo labeling of proliferating cells with EdU and ex vivo detection.

Caption: Simplified signaling pathway of the DNA damage response triggered by EdU incorporation.

Considerations and Limitations: Cytotoxicity and DNA Damage Response

While the ethynyl group itself is largely inert, the incorporation of EdU into DNA is not without biological consequences. Several studies have reported that EdU can induce a DNA damage response (DDR), leading to cell cycle arrest and, in some cases, apoptosis.[5][13] This is particularly relevant for long-term labeling studies. The proposed mechanism involves the recognition of EdU-containing DNA as damaged, leading to the activation of the ATM kinase, phosphorylation of H2AX (forming γH2AX foci), and activation of downstream effectors like p53 and Chk2.[5]

The extent of EdU-induced cytotoxicity is cell-type dependent and correlates with the level of incorporation.[13] For experiments where long-term cell viability is critical, it is advisable to:

-

Titrate EdU concentration: Use the lowest effective concentration of EdU.

-

Minimize labeling time: Use short pulse-chase experiments.

-

Consider less toxic analogs: F-ara-EdU has been shown to be a less cytotoxic alternative for long-term in vivo studies.[15][16]

Conclusion

The use of ethynyl-modified nucleosides, particularly EdU, in conjunction with click chemistry has become an invaluable tool for the sensitive and efficient labeling of DNA synthesis. This technology offers significant advantages over traditional methods, including a faster and milder protocol that is highly compatible with multiplexing. This guide has provided a comprehensive overview of the underlying principles, detailed experimental protocols for both in vitro and in vivo applications, and a summary of key quantitative data. By understanding both the powerful capabilities and the potential limitations, such as cytotoxicity, researchers can effectively harness the power of the ethynyl group to advance our understanding of DNA dynamics in health and disease.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - BG [thermofisher.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. EdU induces DNA damage response and cell death in mESC in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. glenresearch.com [glenresearch.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Introduction to Bioorthogonal Chemistry and the Role of Alkynes

An In-depth Technical Guide to Bioorthogonal Labeling with Alkynes for Researchers, Scientists, and Drug Development Professionals.

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions provide a powerful toolkit for selectively labeling and visualizing biomolecules in their natural environment.[2] At the heart of many bioorthogonal strategies lies the alkyne functional group. Alkynes are particularly well-suited for this purpose due to their small size, relative inertness in the biological milieu, and unique reactivity in specific "click" reactions.[3][4] Their abiotic nature ensures that they do not participate in unwanted side reactions with endogenous cellular components.[5]

This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of bioorthogonal labeling with alkynes, with a focus on two cornerstone reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Bioorthogonal Reactions Involving Alkynes

The most prominent bioorthogonal reactions involving alkynes are [3+2] cycloadditions with azides, which form a stable triazole linkage.[3] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures, two major catalytic and strain-promoted variants have been developed for biological applications.[3][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species.[][8] This "click chemistry" reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[6][9] The reaction is robust, proceeding over a wide pH and temperature range, and is largely insensitive to aqueous conditions.[6]

The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent, most commonly sodium ascorbate (B8700270).[10] The cytotoxicity of the copper catalyst has been a concern for in vivo applications, but the development of stabilizing ligands has significantly mitigated this issue, enabling CuAAC to be used in live cells and even in organisms like zebrafish.[3][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of the copper catalyst, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[12] This reaction utilizes a strained cyclooctyne (B158145), where the ring strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[13][] This makes SPAAC highly biocompatible and ideal for in vivo labeling applications.[15]

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[16] Various cyclooctyne derivatives have been synthesized to enhance reaction kinetics and stability.[16] While generally slower than CuAAC, the catalyst-free nature of SPAAC is a major advantage for many biological studies.[17]

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific experimental requirements, including the need for speed, biocompatibility, and the nature of the biological system under investigation. The following tables summarize key quantitative data for these two reactions.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[18] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[18] |

| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The rate is less affected by the steric bulk of the azide.[18] | Slower than CuAAC, with rates highly dependent on the cyclooctyne and azide structure. Can be significantly slower with sterically demanding cyclooctynes and tertiary azides.[17][18] |

| Biocompatibility | Can be limited in vivo due to the cytotoxicity of the copper catalyst. The use of ligands is often required to mitigate toxicity.[3][18] | Excellent biocompatibility due to the absence of a catalyst, making it ideal for in vivo and live-cell applications.[15][18] |

| Functional Group Tolerance | Generally good, but some functional groups can interfere with the copper catalyst.[6] | Excellent, as it does not require a catalyst that could interact with native functional groups.[13] |

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |

| BCN | ~0.1 |

| DBCO (ADIBO) | ~0.3 - 0.9 |

| DIFO | ~0.4 |

Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are representative protocols for CuAAC and SPAAC labeling in a cellular context.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido (B1232118) Sugar and Subsequent CuAAC Labeling

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by labeling with an alkyne-functionalized fluorescent probe via CuAAC.

Materials:

-

Mammalian cell line of choice

-

Complete cell culture medium

-